ピオシアニン

概要

説明

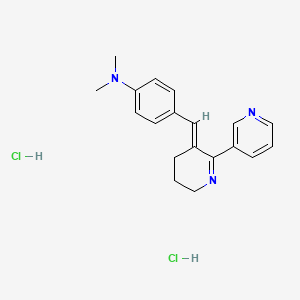

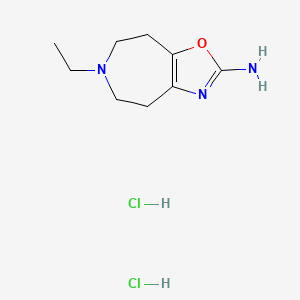

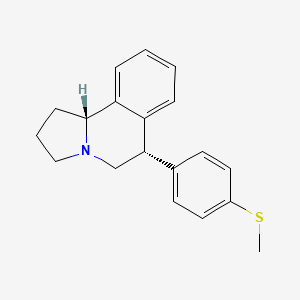

ピオシアニンは、グラム陰性菌である緑膿菌によって産生される青い二次代謝産物です。他の分子を酸化および還元する能力があるため、強力な抗菌剤として知られています。ピオシアニンは血液のpHで双性イオンであるため、細胞膜を容易に通過できます。ピオシアニンは、酸化型(青)、一価還元型(無色)、二価還元型(赤)の3つの異なる状態で存在します。 この化合物は、緑膿菌コロニーの独特な青緑色の原因でもあります .

科学的研究の応用

作用機序

ピオシアニンは、主に活性酸素種の生成を通じて効果を発揮し、標的細胞に酸化ストレスを引き起こします。この酸化ストレスは、細胞成分を損傷し、細胞死につながります。 ピオシアニンは、細胞呼吸や鉄代謝に関与する経路など、さまざまな分子経路を標的にします .

6. 類似の化合物との比較

ピオシアニンは、レドックス活性な特性で知られるフェナジン系化合物に属します。類似の化合物には、フェナジン-1-カルボン酸、フェナジン-1,6-ジカルボン酸、フェナジン-1,6-ジメタノールなどがあります。 これらの化合物と比較して、ピオシアニンは細胞膜を容易に通過し、活性酸素種を生成する能力においてユニークであり、より強力な抗菌剤となっています .

類似の化合物:

- フェナジン-1-カルボン酸

- フェナジン-1,6-ジカルボン酸

- フェナジン-1,6-ジメタノール

ピオシアニンのユニークな特性と幅広い用途は、さまざまな分野の科学研究において重要な化合物となっています。

準備方法

合成経路と反応条件: ピオシアニンは、コリスミン酸から始まる一連の酵素反応によって合成されます。 生合成には、PhzE、PhzD、PhzF、PhzBなどのいくつかの酵素が関与し、ピオシアニンの前駆体であるフェナジン-1-カルボン酸の形成を触媒します .

工業的生産方法: ピオシアニンの工業的生産には、色素の生成を促進する特定の培地で緑膿菌を培養することが含まれます。 次に、クロロホルムなどの溶媒を使用して色素を抽出し、さまざまなクロマトグラフィー技術によって精製します .

化学反応の分析

反応の種類: ピオシアニンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。 そのレドックス活性な性質により、電子移動反応に関与し、スーパーオキシドや過酸化水素などの活性酸素種を生成します .

一般的な試薬と条件: ピオシアニン反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオナイトナトリウムなどの還元剤が含まれます。 反応は通常、生理学的条件下で起こり、pHと温度が重要な役割を果たします .

主要な生成物: ピオシアニン反応から生成される主要な生成物には、化合物のさまざまな酸化型および還元型が含まれ、さらに細胞成分と相互作用して抗菌効果を発揮します .

4. 科学研究の応用

ピオシアニンは、幅広い科学研究の応用を有しています。

化学: ピオシアニンは、さまざまな化学反応および電子移動メカニズムに関する研究において、レドックス活性化合物として使用されます.

生物学: 生物学研究では、ピオシアニンは、微生物の相互作用とバイオフィルム形成における役割について研究されています。

類似化合物との比較

- Phenazine-1-carboxylic acid

- Phenazine-1,6-dicarboxylic acid

- Phenazine-1,6-dimethanol

Pyocyanin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

特性

IUPAC Name |

5-methylphenazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCMLFHHXWETLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041108 | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-66-5 | |

| Record name | Pyocyanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyocyanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyocyanin exert its effects on human cells?

A1: Pyocyanin exerts its effects primarily through its redox-active properties. It can undergo redox cycling in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide [, , ]. These ROS can damage cellular components, leading to oxidative stress and various downstream effects, including apoptosis, impaired immune cell function, and disruption of cellular processes [, , , , ].

Q2: What are the specific cellular targets of pyocyanin?

A2: Pyocyanin has been shown to affect various cellular targets and processes. It can inhibit catalase activity, deplete glutathione levels [, ], and interfere with calcium signaling []. It has also been shown to affect mitochondrial function, potentially by interfering with the electron transport chain [, ]. These effects contribute to pyocyanin-mediated cytotoxicity and disruption of cellular function.

Q3: How does pyocyanin contribute to Pseudomonas aeruginosa virulence?

A3: Pyocyanin contributes to Pseudomonas aeruginosa virulence through multiple mechanisms:

- Immune modulation: Pyocyanin can induce neutrophil apoptosis [], inhibit phagocytosis by macrophages [], and modulate cytokine release from immune cells [], thus impairing the host's immune response to infection.

- Enhancement of biofilm formation: Pyocyanin promotes the release of extracellular DNA, a key component of biofilms [, ]. Biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and the host immune system.

- Iron acquisition: Pyocyanin can reduce ferric iron to ferrous iron, facilitating iron uptake by Pseudomonas aeruginosa []. Iron is an essential nutrient for bacterial growth and virulence.

Q4: What is the molecular formula, weight, and spectroscopic data for pyocyanin?

A4: Pyocyanin (5-N-methyl-1-hydroxyphenazinium betaine) has the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol. Spectroscopically, pyocyanin exhibits characteristic absorption maxima in the UV-Vis region, with its exact wavelength dependent on pH and redox state [, ].

Q5: What is known about the stability of pyocyanin under various conditions?

A5: Pyocyanin's stability is influenced by factors such as pH, temperature, and light exposure. It exhibits pH-dependent color changes, appearing blue in neutral or basic conditions and red under acidic conditions [, ]. Its stability under specific conditions may vary and require further investigation.

Q6: Does pyocyanin exhibit any catalytic properties?

A6: While not traditionally considered an enzyme, pyocyanin's redox activity allows it to participate in electron transfer reactions. For instance, it can catalyze the reduction of ferric iron to ferrous iron, potentially influencing iron acquisition by Pseudomonas aeruginosa [].

Q7: How do structural modifications of pyocyanin affect its activity?

A7: While the provided articles do not directly address specific SAR studies of pyocyanin, they highlight the importance of its redox-active phenazine core for its biological activity []. Modifications to this core structure could potentially alter its redox potential, affecting its ability to generate ROS and interact with cellular targets. Further research is needed to systematically investigate the impact of structural modifications on pyocyanin's activity, potency, and selectivity.

Q8: Are there any specific formulation strategies for pyocyanin?

A8: The provided articles primarily focus on pyocyanin's biological activity and do not discuss specific formulation strategies. Developing stable formulations of pyocyanin for potential therapeutic applications would require further research to address its stability challenges under various storage conditions and delivery methods.

Q9: What is known about the ADME properties of pyocyanin?

A9: The provided articles primarily focus on pyocyanin's in vitro activity and do not provide detailed information about its ADME properties. Investigating pyocyanin's absorption, distribution, metabolism, and excretion in relevant animal models would be crucial for understanding its potential systemic effects and therapeutic relevance.

Q10: What in vitro and in vivo models have been used to study pyocyanin's effects?

A10: Researchers have employed various in vitro and in vivo models to investigate pyocyanin's biological activity.

- In vitro models:

- In vivo models:

Q11: What are the known toxicological effects of pyocyanin?

A11: Pyocyanin has been shown to exert toxic effects on various cell types, including lung epithelial cells, neutrophils, and macrophages [, , , ]. Its toxicity is attributed to its ability to generate ROS, leading to oxidative stress and cell death.

Q12: Have there been any studies on targeted delivery of pyocyanin?

A12: The provided articles focus on pyocyanin as a virulence factor and do not explore its potential therapeutic applications or targeted delivery strategies. Developing targeted delivery approaches for pyocyanin would require extensive research to ensure its safe and effective delivery to specific cells or tissues while minimizing off-target effects.

Q13: How is pyocyanin detected and quantified?

A13: Several analytical techniques are available for detecting and quantifying pyocyanin:

- Spectrophotometry: Pyocyanin's distinct absorbance properties allow for its quantification using UV-Vis spectrophotometry [, , ].

- Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify pyocyanin in complex mixtures [].

- Electrochemical methods: Cyclic voltammetry has emerged as a sensitive and selective method for pyocyanin detection, even in complex biological matrices like saliva [].

Q14: What is known about pyocyanin's environmental fate and degradation?

A14: The provided articles primarily focus on pyocyanin's biological activity and do not provide detailed information about its environmental fate and degradation pathways.

Q15: What is the solubility of pyocyanin in different solvents?

A15: Pyocyanin exhibits solubility in both aqueous and organic solvents. It is soluble in water, chloroform, and dichloromethane, while its solubility in other solvents may vary [, ]. Understanding its solubility profile is crucial for developing formulations and investigating its behavior in different biological and environmental matrices.

Q16: How are analytical methods for pyocyanin validated?

A16: Validation of analytical methods for pyocyanin, like other analytical procedures, typically involves establishing method performance characteristics such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantitation.

Q17: What quality control measures are important for pyocyanin research?

A17: Quality control measures for pyocyanin research include ensuring the purity and identity of the compound, using calibrated instruments, following standardized protocols, and documenting experimental details meticulously.

Q18: Can pyocyanin induce an immune response?

A18: While pyocyanin is a bacterial product and can interact with immune cells, the provided articles do not specifically address its immunogenicity. Further research is needed to determine its potential to elicit an immune response and characterize the nature and consequences of such responses.

Q19: Does pyocyanin interact with drug transporters?

A19: The provided articles do not provide information about pyocyanin's potential interactions with drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and elimination, particularly if its therapeutic potential is explored in the future.

Q20: Can pyocyanin affect drug-metabolizing enzymes?

A20: The provided articles do not directly address pyocyanin's potential to induce or inhibit drug-metabolizing enzymes. Exploring such interactions would be crucial for understanding potential drug-drug interactions if pyocyanin's therapeutic use is considered.

Q21: What is known about pyocyanin's biocompatibility and biodegradability?

A21: While pyocyanin is a naturally occurring compound, its biocompatibility and biodegradability are not extensively studied. Further research is needed to evaluate its long-term effects on biological systems and its potential to persist or degrade in the environment.

Q22: What are the best practices for pyocyanin waste disposal?

A22: Disposal of pyocyanin should adhere to local regulations and guidelines for hazardous waste management. Consulting with environmental health and safety offices or specialized waste disposal companies is recommended to ensure responsible and environmentally sound disposal practices.

Q23: What research infrastructure and resources are valuable for studying pyocyanin?

A23: Research on pyocyanin benefits from access to:

Q24: What are some historical milestones in pyocyanin research?

A24: Key historical milestones in pyocyanin research include:

- 1859: Pyocyanin was first isolated from purulent wound dressings by Mathurin-Joseph Fordos [].

- 1882: Carle Gessard linked pyocyanin production to the bacterium now known as Pseudomonas aeruginosa [].

- 1938: The correct chemical structure of pyocyanin was finally established by Hillemann [].

- Late 20th century - present: Research has increasingly focused on understanding pyocyanin's role in Pseudomonas aeruginosa virulence, its mechanisms of toxicity, and its impact on host cells and immune responses [, , , , , , , , , , , , , , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)